molecular formula C23H40O6 B569766 3-Methoxylimaprost

3-Methoxylimaprost

Cat. No.: B569766
M. Wt: 412.6 g/mol
InChI Key: CQMVTHTYLSWGRI-HMHRGJHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy Limaprost: is a synthetic analog of prostaglandin E1 (PGE1). It is known for its potent inhibitory effects on platelet aggregation and adhesiveness. This compound is particularly significant in the field of pharmacology due to its enhanced potency and prolonged half-life compared to its parent compound, prostaglandin E1 .

Scientific Research Applications

3-methoxy Limaprost has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of prostaglandin analogs.

    Biology: Investigated for its effects on cellular processes, particularly those involving platelet function.

    Medicine: Explored for its potential therapeutic applications, including anti-platelet and vasodilatory effects.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Biochemical Analysis

Biochemical Properties

3-Methoxylimaprost plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit ADP and collagen-induced platelet aggregation . This interaction is crucial as it makes this compound 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . Furthermore, it also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly absorbed and eliminated, with no accumulation after multiple dosing . This suggests that the compound has good stability and does not degrade significantly over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-methoxy Limaprost is synthesized through the Michael addition of methanol to the 2,3 double bond of Limaprost . The reaction typically involves the following steps:

    Starting Material: Limaprost, a prostaglandin E1 analog.

    Reagent: Methanol.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective addition of methanol to the double bond.

Industrial Production Methods: While specific industrial production methods for 3-methoxy Limaprost are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 3-methoxy Limaprost can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially altering its biological activity.

    Reduction: Reduction of functional groups, which may modify its pharmacological properties.

    Substitution: Substitution reactions involving the methoxy group or other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar derivatives, while reduction could produce less polar analogs.

Comparison with Similar Compounds

    Prostaglandin E1 (PGE1): The parent compound, less potent and with a shorter half-life.

    Limaprost: The precursor to 3-methoxy Limaprost, with similar but less potent effects.

    Other Prostaglandin Analogs: Compounds like misoprostol and alprostadil, which have varying degrees of potency and stability.

Uniqueness: 3-methoxy Limaprost stands out due to its enhanced potency and prolonged half-life compared to prostaglandin E1 and other analogs. This makes it a valuable compound for both research and potential therapeutic applications.

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMVTHTYLSWGRI-HMHRGJHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxylimaprost
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3-Methoxylimaprost
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3-Methoxylimaprost
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3-Methoxylimaprost
Reactant of Route 5
3-Methoxylimaprost
Reactant of Route 6
3-Methoxylimaprost

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